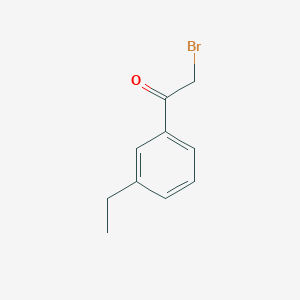

2-Bromo-1-(3-ethylphenyl)ethanone

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of various brominated compounds have been studied using different techniques. Single-crystal X-ray diffraction studies have been employed to investigate the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone, revealing polymeric chains and π-π stacking interactions . The absolute configurations of enantiomerically pure diarylethanes have been determined using single-crystal X-ray diffractions . Similarly, the structural properties of a tribromo derivative have been explored with single-crystal X-ray crystallography and infrared spectrometry . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a bromophenyl compound have been investigated both experimentally and theoretically .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are characterized in several studies. The FT-IR spectra of homologated analogs show the influence of intramolecular hydrogen bonding, and UV-Vis spectra reveal a broad charge transfer band . The novel tribromo derivative's structural properties are compared with those of a brominated coumarin derivative, highlighting the importance of Br...Br and Br...H/H...Br contacts in the molecular stack . The HOMO-LUMO analysis and molecular docking study of a bromophenyl compound suggest its potential inhibitory activity against TPII, indicating possible anti-neoplastic properties . The esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone is discussed, although no photolytic phenomena were observed in different solvents .

Wissenschaftliche Forschungsanwendungen

Electrophilic Bromination Reagent

2-Bromo-1-(3-ethylphenyl)ethanone serves as an efficient reagent in the selective α-monobromination of various alkylaryl ketones. This process, utilizing ionic liquids under solvent-free conditions, yields α-bromo-alkylaryl ketones with high selectivity and good yields (W. Ying, 2011).

Intermediate in Synthesis

It is used as a key intermediate in synthesizing certain compounds, such as Synephrine. For instance, it is produced from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent, highlighting its role in synthetic chemistry (Li Yu-feng, 2013).

Study of Pyrolysis Products

2-Bromo-1-(3-ethylphenyl)ethanone has been involved in studies to understand the pyrolysis products of new psychoactive substances. This research helps in determining the stability of these substances when exposed to heat and the potential formation of unknown inhalable substances (Kelly B Texter et al., 2018).

Reactivity with N-thioamido Amidines

This compound reacts with N-thioamido amidines to yield 4,5-disubstituted 2-alkylamino thiazoles, expanding its utility in the synthesis of thiazole derivatives (A. Khilifi et al., 2008).

Synthesis of Chalcone Analogues

It is involved in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This synthesis employs a specific electron-transfer chain reaction, demonstrating the compound's utility in organic synthesis (C. Curti et al., 2007).

Safety and Hazards

Handling of “2-Bromo-1-(3-ethylphenyl)ethanone” should be done in a well-ventilated place. Suitable protective clothing, including gloves and eye protection, should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

2-bromo-1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTKCUQKZDFJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-ethylphenyl)ethanone | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.